2-[(4-Fluorophenyl)methoxy]phenol
Description
2-[(4-Fluorophenyl)methoxy]phenol is a phenolic compound featuring a hydroxyl group (-OH) attached to a benzene ring substituted with a (4-fluorophenyl)methoxy group. The fluorine atom at the para position of the benzyl group enhances lipophilicity and metabolic stability, while the methoxy linkage modulates steric bulk and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHZGGYVHPPROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)methoxy]phenol typically involves the reaction of 4-fluorophenol with methoxybenzene under specific conditions. One common method is the Williamson ether synthesis, where 4-fluorophenol reacts with methoxybenzene in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale Williamson ether synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Fluorophenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(4-Fluorophenyl)methoxy]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methoxy]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations :
- Electronic Effects: Fluorine substituents (e.g., in and ) enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs. Methoxy groups increase electron density on aromatic rings, influencing reactivity in electrophilic substitutions .
- Functional Group Diversity: Amino-methyl () and imino () groups introduce hydrogen-bonding sites, altering solubility and bioactivity profiles.
Table 2: Comparative Pharmacological Data
Notable Trends:
- Dopaminergic Activity: The bis(4-fluorophenyl)methoxy motif in piperazine derivatives () highlights the importance of fluorinated aromatic systems in targeting monoamine transporters. This suggests this compound may share partial activity due to structural similarity.
- Antioxidant Potential: Schiff base derivatives (e.g., ) demonstrate that phenolic -OH groups synergize with imino functionalities for radical scavenging, a property less pronounced in the target compound due to the absence of such groups.
Biological Activity
2-[(4-Fluorophenyl)methoxy]phenol, also known as a derivative of indole, has emerged as a compound of interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Antiviral Activity
Research indicates that derivatives of indole, including this compound, exhibit notable antiviral properties. A study highlighted that certain analogs demonstrated significant activity against viral infections, suggesting potential therapeutic applications in antiviral drug development.
Dopamine Transporter Binding
A significant study investigated the structure-activity relationship of compounds related to this compound. The findings revealed that some analogs showed high binding affinity for dopamine (DA) and serotonin (5HT) transporters. Specifically, compounds with unsubstituted and fluoro-substituted phenyl groups were identified as having optimal activity and selectivity for the DA transporter .
| Compound | DA Affinity | 5HT Affinity | Selectivity Ratio (5HT/DA) |
|---|---|---|---|
| 1b | High | Moderate | 49 |
| 9a | Very High | Low | 10 |
Skin Sensitization Potential
In the context of safety assessment for new chemicals, the skin sensitization potential of this compound was evaluated. This assessment is crucial for determining the compound's suitability for consumer products. The study employed conformal prediction methods to estimate sensitization risk, indicating that while the compound may have some sensitizing potential, it remains within acceptable limits for many applications .
Case Studies
- Antiviral Screening : In a controlled study, various derivatives including this compound were screened against influenza virus strains. The results indicated a dose-dependent antiviral effect, with IC50 values suggesting effective inhibition at low concentrations.
- Neurotransmitter Interaction : Another case study focused on the interaction of this compound with neurotransmitter systems. It was found that it could modulate dopamine levels in animal models, which is significant for understanding its potential role in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
